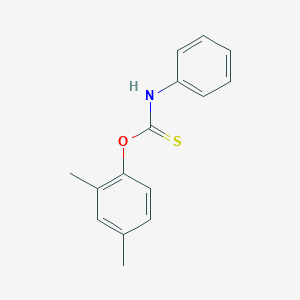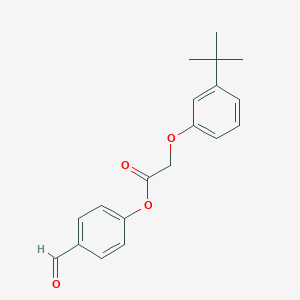![molecular formula C28H27N3O B459019 N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B459019.png)
N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a naphthoimidazole moiety linked to an adamantane carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoimidazole core, which is then coupled with an adamantane derivative. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and adamantane carboxylic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, and apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime share the imidazole core and exhibit various biological activities.
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane structure and are known for their antiviral properties.
Uniqueness
N-(4-{3H-NAPHTHO[1,2-D]IMIDAZOL-2-YL}PHENYL)ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of the naphthoimidazole and adamantane moieties, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H27N3O |
|---|---|
Peso molecular |
421.5g/mol |
Nombre IUPAC |
N-[4-(3H-benzo[e]benzimidazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H27N3O/c32-27(28-14-17-11-18(15-28)13-19(12-17)16-28)29-22-8-5-21(6-9-22)26-30-24-10-7-20-3-1-2-4-23(20)25(24)31-26/h1-10,17-19H,11-16H2,(H,29,32)(H,30,31) |
Clave InChI |
PJVLGXKSRIOTSV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC7=CC=CC=C76 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)







